molecular formula C5H4N4S2 B13686580 2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole

2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole

Cat. No.: B13686580
M. Wt: 184.2 g/mol
InChI Key: NCEUNJCLHRBHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole is a heterocyclic compound that features both a thiazole and a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole typically involves the reaction of thiosemicarbazide with 2-bromoacetophenone under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product .

Industrial Production Methods: Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or acyl groups .

Scientific Research Applications

2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains.

    Medicine: It has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.

    Pathways Involved: It can induce apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic proteins.

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-(2-thiazolyl)-1,3,4-thiadiazole stands out due to its dual ring structure, which enhances its biological activity and allows for greater versatility in chemical modifications. This unique structure contributes to its potent antimicrobial and anticancer properties, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C5H4N4S2

Molecular Weight

184.2 g/mol

IUPAC Name

5-(1,3-thiazol-2-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C5H4N4S2/c6-5-9-8-4(11-5)3-7-1-2-10-3/h1-2H,(H2,6,9)

InChI Key

NCEUNJCLHRBHLC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C2=NN=C(S2)N

Origin of Product

United States

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